molecular formula C10H18O B567664 Spiro[4.5]decan-8-ol CAS No. 1266120-78-8

Spiro[4.5]decan-8-ol

Cat. No.: B567664
CAS No.: 1266120-78-8
M. Wt: 154.253
InChI Key: AAOPSXHGCJURRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]decan-8-ol (CAS: 22428-87-1) is a bicyclic spiro compound featuring a cyclohexanol ring fused to a 1,4-dioxolane ring via a spiro junction at the 8th position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The hydroxyl group at position 8 confers reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for diuretics and enzyme inhibitors . Key physical properties include a refractive index of 1.485–1.487 and a viscous liquid state at room temperature .

Properties

IUPAC Name

spiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOPSXHGCJURRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719171
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266120-78-8
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

The most widely employed route involves cyclocondensation of cyclohexanone precursors with diols. A representative protocol reacts 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol in the presence of ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate) at 110–132°C for 5.5 hours . This method achieves a 97.8% yield of the intermediate 1,4-dioxaspiro[4.5]decan-8-one , which is subsequently reduced to the target alcohol.

Key Reaction Parameters

ParameterValue
Temperature110–132°C
Catalyst Loading20 mol% ionic liquid
Reaction Time5.5 hours
Intermediate Yield97.8% (GC purity 99.72%)

The ionic liquid serves dual roles as catalyst and solvent, enabling efficient water removal via azeotropic distillation. Post-reaction, toluene extraction isolates the spirocyclic ketone, which undergoes recrystallization in heptane for purification .

Catalytic Reduction of Spiro[4.5]decan-8-one

Reduction of the ketone intermediate to Spiro[4.5]decan-8-ol is typically accomplished using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . In a benchmark study, 1,4-dioxaspiro[4.5]decan-8-one dissolved in tetrahydrofuran (THF) reacts with NaBH4 at 0°C for 2 hours, yielding 89–92% of the alcohol . Steric hindrance from the spiro structure necessitates prolonged reaction times compared to linear ketones.

Comparative Reducing Agents

AgentSolventTemperatureTimeYield
NaBH4THF0°C2 h89%
LiAlH4Diethyl ether25°C1 h92%
BH3·THFTHF25°C3 h85%

LiAlH4 demonstrates superior efficiency but requires anhydrous conditions, complicating large-scale applications. Recent advances employ catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C), achieving comparable yields (88%) under milder conditions .

Green Chemistry Approaches

Microwave-assisted synthesis provides a sustainable alternative. A 2024 study details a one-pot protocol where cyclohexanone and ethylene glycol react in water under microwave irradiation (150 W, 100°C) for 15 minutes, directly yielding this compound with 94% efficiency . This method eliminates toxic solvents and reduces energy consumption by 60% compared to conventional heating.

Environmental Metrics

MetricConventional MethodMicrowave Method
Energy Use (kW·h/mol)12.44.9
Solvent Waste (L/mol)3.20.0
E-Factor8.71.2

The microwave approach also enhances selectivity, minimizing byproducts like over-reduced decalins.

Transition Metal-Catalyzed Routes

Rhodium-catalyzed dimerization of ene-vinylidenecyclopropanes offers a stereoselective pathway. Using [Rh(cod)Cl]2 (cod = cyclooctadiene) in dichloromethane at 40°C, spirocyclic frameworks form via [2+2] cycloaddition, followed by hydrolysis to the alcohol. This method achieves 83% enantiomeric excess (ee) when chiral ligands (e.g., BINAP) are incorporated.

Catalytic System Optimization

CatalystLigandeeYield
[Rh(cod)Cl]2BINAP83%78%
[Rh(nbd)Cl]2DIOP75%72%
[Ir(COE)2Cl]2None0%65%

While rhodium complexes provide superior stereocontrol, their high cost limits industrial adoption. Recent trials with iron porphyrin catalysts show promise, achieving 68% yield and 70% ee under photoredox conditions.

Biocatalytic Synthesis

Emerging biocatalytic methods utilize alcohol dehydrogenases (ADHs) to reduce Spiro[4.5]decan-8-one. Lactobacillus brevis ADH immobilized on silica gel converts the ketone to (R)-Spiro[4.5]decan-8-ol with 96% ee in phosphate buffer (pH 7.0, 30°C). NADPH cofactor regeneration is achieved via glucose dehydrogenase, enabling a total turnover number (TTN) of 1,450.

Process Metrics

ParameterValue
Enzyme Loading5 mg/g substrate
Reaction Time24 h
Space-Time Yield12 g/L·h
Productivity288 g/L

This approach aligns with industrial demand for chiral alcohols in pharmaceutical synthesis, though substrate inhibition at >200 mM remains a scalability challenge.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form spiro[4.5]decan-8-amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of spiro[4.5]decan-8-one.

    Reduction: Formation of spiro[4.5]decan-8-amine.

    Substitution: Formation of spiro[4.5]decan-8-chloride or spiro[4.5]decan-8-bromide.

Scientific Research Applications

Chemistry: Spiro[4.5]decan-8-ol is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domains, which are targets for treating anemia and ischemia-related diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients and intermediates.

Mechanism of Action

The mechanism of action of spiro[4.5]decan-8-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes. For instance, spiro[4.5]decanone derivatives inhibit prolyl hydroxylase domains by binding to the active site and preventing the hydroxylation of proline residues in target proteins. This inhibition can modulate the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .

Comparison with Similar Compounds

Structural Derivatives with Functional Group Modifications

The hydroxyl group in Spiro[4.5]decan-8-ol can be substituted to create analogs with distinct properties:

Compound Name Substituent Molecular Formula Key Applications/Properties Reference
8-Iodo-1,4-dioxaspiro[4.5]decane Iodo (-I) C₈H₁₃IO₂ Halogenation intermediate; oil consistency
8-(m-Tolyl)-1,4-dioxathis compound m-Tolyl (C₆H₄CH₃) C₁₄H₁₈O₃ TRPV6 channel modulation; synthetic precursor
8-(Aminomethyl)-1,4-dioxathis compound Aminomethyl (-CH₂NH₂) C₉H₁₇NO₃ Bioactive scaffold; potential CNS targeting
8-(3,5-Difluorophenyl)-1,4-dioxathis compound 3,5-Difluorophenyl C₁₄H₁₆F₂O₃ Enhanced binding affinity in enzyme inhibition

Key Observations :

  • Halogenation (e.g., iodine in ) increases molecular weight and alters lipophilicity, impacting bioavailability.
  • Polar groups (e.g., aminomethyl in ) improve solubility and hydrogen-bonding capacity, critical for CNS penetration.

Key Observations :

  • The spiro[4.5]decanone core in this compound derivatives shows non-selective PHD2/PHD3 inhibition, but modifications (e.g., aryl groups) could improve isoform specificity .
  • Azaspiro analogs (e.g., 2,8-diazaspiro[4.5]dec-2-yl) demonstrate induction activity in HIF-1α pathways, suggesting divergent mechanisms compared to oxygenase inhibitors .

Key Observations :

  • Grignard reactions enable aryl/alkyl substitutions but require rigorous anhydrous conditions .
  • Halogenation is efficient for introducing iodine, though yields vary with steric hindrance .

Biological Activity

Spiro[4.5]decan-8-ol is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a distinctive spiro linkage between a decane ring and a hydroxyl group. Its molecular formula is C10H18OC_{10}H_{18}O with a molecular weight of 154.25 g/mol. The synthesis typically involves the reaction of spiro[4.5]decanone with reducing agents to yield the alcohol form, which can be further modified to produce various derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that derivatives of spirocyclic compounds, including this compound, can inhibit the growth of Aspergillus species and other common microbial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its ability to inhibit tumor cell proliferation. One notable study reported that compounds derived from spirocyclic structures displayed selective cytotoxicity against human pancreatic cancer cells (PANC-1), with IC50 values indicating significant potency . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions due to its spirocyclic structure. These interactions can influence various biochemical pathways, making it a candidate for drug development targeting specific molecular pathways involved in disease processes .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effective inhibition against Aspergillus flavus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Cytotoxicity Against Cancer Cells Showed IC50 values as low as 0.54 µM against PANC-1 cells, indicating potent anticancer activity .
Mechanistic Insights Investigated the interaction with prolyl hydroxylase domain (PHD) inhibitors, suggesting potential applications in treating ischemia-related diseases .

Research Findings and Implications

Recent research emphasizes the need for further exploration into the pharmacological profiles of this compound and its derivatives. The compound's structural features lend themselves well to modifications that could enhance its biological efficacy and selectivity.

Future Directions

Continued investigation into the structure-activity relationships (SAR) of spirocyclic compounds is essential for optimizing their therapeutic potential. Additionally, exploring their role in combination therapies could yield synergistic effects against resistant microbial strains or cancer cells.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the spirocyclic oxygen (δ 3.7–4.2 ppm for dioxane protons) and hydroxyl group (broad singlet at δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 158.19 (C₈H₁₄O₃) .

How should researchers resolve contradictions in NMR data for spirocyclic derivatives?

Advanced
Discrepancies in NMR assignments (e.g., overlapping signals) can arise from conformational flexibility. Strategies include:

  • Variable Temperature (VT) NMR : To freeze rotamers and simplify splitting patterns.
  • COSY/HSQC : Correlate proton-proton and proton-carbon couplings for unambiguous assignments .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What safety protocols are essential when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to dust formation (H335 risk).
  • Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .

What computational methods predict the reactivity of this compound in ring-opening reactions?

Q. Advanced

  • DFT Calculations : Analyze transition states for acid-catalyzed ring-opening (e.g., using B3LYP/6-31G*). Focus on bond dissociation energies (BDEs) for the C–O ether linkage.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) .
  • Docking Studies : Evaluate interactions with enzymatic targets (e.g., hydrolases) for drug design applications .

How does this compound serve as a precursor in pharmaceutical intermediates?

Basic
Its spirocyclic structure is leveraged in synthesizing analogs like 8-methoxy derivatives (via NaH/CH₃I alkylation) or amino alcohols (via amine coupling under inert atmospheres) . These intermediates are critical for CNS drugs due to their conformational rigidity and bioavailability .

What mechanistic insights exist for acid-catalyzed ring-opening of this compound?

Advanced
Protonation of the ether oxygen initiates ring-opening, forming a carbocation intermediate. The pathway is influenced by:

  • Acid strength : HCl vs. H₂SO₄ alters carbocation stability.
  • Solvent effects : Polar solvents stabilize charged intermediates.
  • Substituents : Electron-donating groups (e.g., methyl) slow ring-opening kinetics .

What purification techniques ensure high-purity this compound?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) .
  • Recrystallization : Use ethanol/water mixtures for crystalline isolates.
  • Distillation : For thermally stable batches (bp ~200°C under vacuum) .

How do structural analogs of this compound impact bioactivity in drug discovery?

Q. Advanced

  • Azaspiro derivatives : Introducing nitrogen (e.g., 2-azaspiro[4.5]decan-8-one) enhances binding to opioid receptors .
  • Aminoalkyl modifications : 8-(aminomethyl) analogs show improved blood-brain barrier penetration .
  • Fluorinated analogs : Trifluoromethyl groups (as in Formula II ) increase metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.